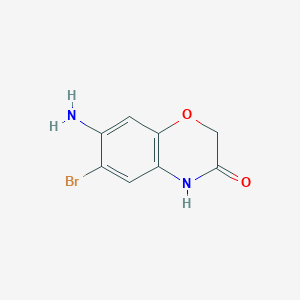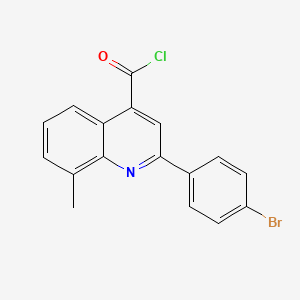
2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a bromophenyl group, a methylquinoline group, and a carbonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by spectroanalytical data such as NMR and IR .
Chemical Reactions Analysis
The compound would likely undergo reactions typical of aromatic compounds, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other bromophenyl compounds .
Applications De Recherche Scientifique
Luminescent Properties and Application in Coupling Reactions
A series of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine derivatives exhibit significant luminescent properties, with emission peaks in the range of 390-543 nm under UV irradiation. These complexes demonstrate promising applications in coupling reactions of aryl chlorides, notably in the efficient synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines (Xu et al., 2014).
Synthesis of Metal Halide Salts
Investigations into the reactions of metal(II) chlorides and bromides with 8-methylquinoline have led to the synthesis of various complexes. These compounds have been characterized and studied for their crystal structures and magnetic properties, contributing to our understanding of molecular interactions and magnetic behavior in such compounds (Edwards et al., 2011).
Optoelectronic and Charge Transport Properties
Research into hydroquinoline derivatives, including a compound similar to 2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride, has revealed insights into their structural, electronic, optical, and charge transport properties. These compounds are potential candidates for multifunctional materials due to their efficient hole transport tendency and significant optical properties (Irfan et al., 2020).
Corrosion Inhibition Studies
Studies on 8-hydroxyquinoline derivatives, which are structurally related to this compound, have shown effective corrosion inhibition properties on mild steel in acidic environments. This opens up potential applications in material science and engineering to enhance the longevity and durability of metals (Rbaa et al., 2018).
Antimycobacterial and PET Inhibiting Activity
Research on ring-substituted quinolinium chlorides, including derivatives of 4-arylamino-7-chloroquinolinium chloride, has demonstrated significant biological activity against various mycobacterial species. These compounds also exhibit inhibitory effects on photosynthetic electron transport, suggesting their potential in biological and environmental applications (Otevrel et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONOCPLIRCKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207107 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160254-37-4 | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




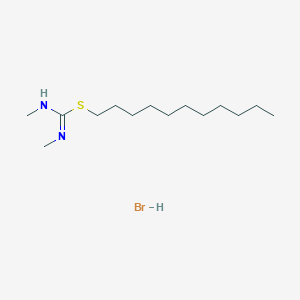
![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
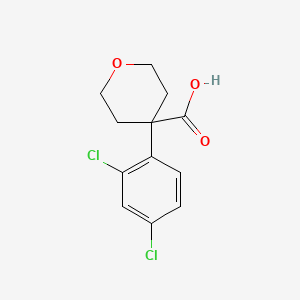
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
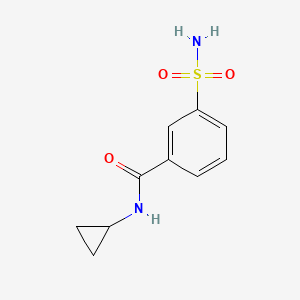
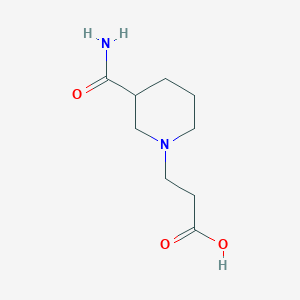

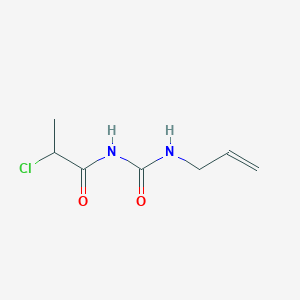
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
